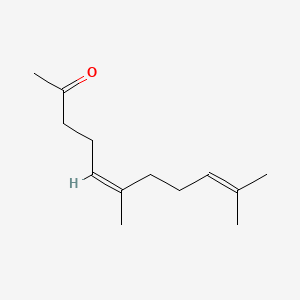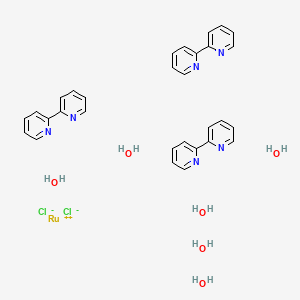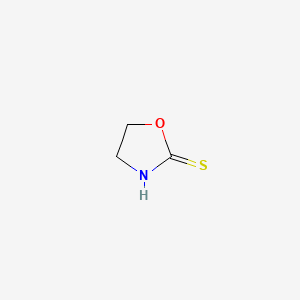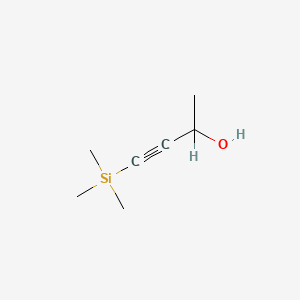![molecular formula C27H18N2O4 B1225545 2'-((3-(Benzo[d]oxazol-2-yl)phenyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1225545.png)
2'-((3-(Benzo[d]oxazol-2-yl)phenyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-((3-(Benzo[d]oxazol-2-yl)phenyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzoxazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2'-((3-(Benzo[d]oxazol-2-yl)phenyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction between 2-aminophenol and an aromatic aldehyde in the presence of a catalyst such as TiO2-ZrO2. This reaction is carried out in acetonitrile at 60°C for 15-25 minutes, yielding the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2'-((3-(Benzo[d]oxazol-2-yl)phenyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzoxazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2'-((3-(Benzo[d]oxazol-2-yl)phenyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antifungal activity similar to the standard drug voriconazole against Aspergillus niger.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2'-((3-(Benzo[d]oxazol-2-yl)phenyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzoxazol-2-yl)benzoic acid: Another benzoxazole derivative with similar structural features.
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: A compound with antibacterial and antioxidant properties.
Uniqueness
2'-((3-(Benzo[d]oxazol-2-yl)phenyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid is unique due to its specific structural arrangement and the presence of both benzoxazole and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H18N2O4 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-[2-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C27H18N2O4/c30-25(21-12-3-1-10-19(21)20-11-2-4-13-22(20)27(31)32)28-18-9-7-8-17(16-18)26-29-23-14-5-6-15-24(23)33-26/h1-16H,(H,28,30)(H,31,32) |
InChI Key |
BOWSDTSZGFZFAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-DIMETHYL 2-[(4-METHYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE](/img/structure/B1225464.png)
![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-2-quinolinyl]-2-methylpropanamide](/img/structure/B1225467.png)


![N-[(3-bromoanilino)-sulfanylidenemethyl]-3-phenylpropanamide](/img/structure/B1225473.png)
![3-Phenyl-2-thiophen-2-yl-4,5-dihydroimidazo[1,2-a]quinolin-10-ium](/img/structure/B1225474.png)



![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1225481.png)



